molecular formula C18H20N2O3S B4704666 4-[allyl(methylsulfonyl)amino]-N-methyl-N-phenylbenzamide

4-[allyl(methylsulfonyl)amino]-N-methyl-N-phenylbenzamide

Cat. No. B4704666
M. Wt: 344.4 g/mol
InChI Key: CNUMRYHAORFQNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[Allyl(methylsulfonyl)amino]-N-methyl-N-phenylbenzamide, also known as AMS, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. AMS is a member of the benzamide class of compounds and is structurally similar to other benzamide derivatives that have been studied for their pharmacological effects.

Mechanism of Action

The exact mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-methyl-N-phenylbenzamide is not fully understood. However, it is believed that this compound may act as an inhibitor of the protein kinase B (PKB) pathway, which is involved in cell growth and survival. By inhibiting this pathway, this compound may be able to prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. This compound has been shown to inhibit the growth of cancer cells in vitro by inducing apoptosis, or programmed cell death. This compound has also been shown to reduce inflammation and pain in animal models of neuropathic pain.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[allyl(methylsulfonyl)amino]-N-methyl-N-phenylbenzamide in lab experiments is that it is a synthetic compound that can be easily synthesized in the laboratory. Additionally, this compound has been shown to have relatively low toxicity in animal studies. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 4-[allyl(methylsulfonyl)amino]-N-methyl-N-phenylbenzamide. One area of research is the development of more potent and selective inhibitors of the PKB pathway. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for therapeutic use. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of research.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been studied for its potential use in cancer treatment, neuropathic pain, and inflammation. While the exact mechanism of action of this compound is not fully understood, it is believed to act as an inhibitor of the PKB pathway. Future research on this compound will likely focus on developing more potent and selective inhibitors of this pathway, as well as determining the optimal dosage and administration of this compound for therapeutic use.

Scientific Research Applications

4-[allyl(methylsulfonyl)amino]-N-methyl-N-phenylbenzamide has been studied for its potential therapeutic applications in various areas of research. One such area is cancer treatment, where this compound has been shown to inhibit the growth of cancer cells in vitro. This compound has also been studied for its potential use in the treatment of neuropathic pain and inflammation.

properties

IUPAC Name

N-methyl-4-[methylsulfonyl(prop-2-enyl)amino]-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-4-14-20(24(3,22)23)17-12-10-15(11-13-17)18(21)19(2)16-8-6-5-7-9-16/h4-13H,1,14H2,2-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNUMRYHAORFQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.